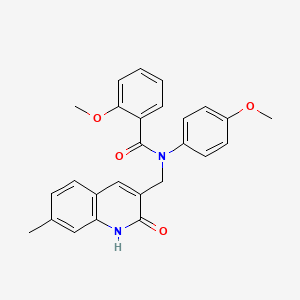
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide (CEBIP) is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CEBIP is a piperidine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels, including TRPV1 and P2X3, which are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. This compound has also been shown to protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another advantage is its favorable safety profile. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for the study of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is the optimization of its pharmacokinetic properties, including its half-life and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide involves several steps, including the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting product with 3-methoxypropylamine. The final step involves the reaction of the product with 4-cyanobenzaldehyde, which leads to the formation of this compound. The purity of the compound is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-7-6-17(13-18(19)21)29(26,27)24-11-8-15(9-12-24)20(25)23-14-16-5-3-4-10-22-16/h3-7,10,13,15H,2,8-9,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRGNGSQBWNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

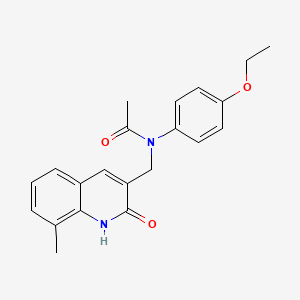


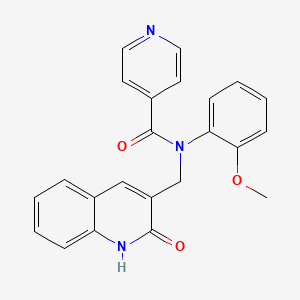
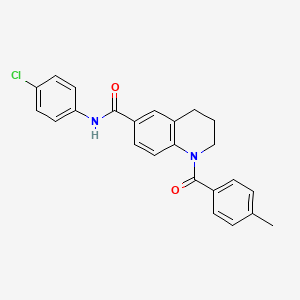
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
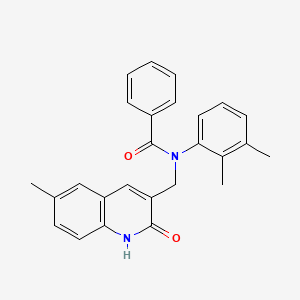
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)

![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
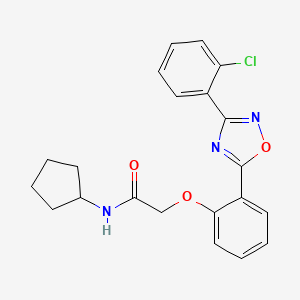
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
